molecular formula C4H9ClF3NO B13464581 (2S)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride

(2S)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride

Cat. No.: B13464581
M. Wt: 179.57 g/mol
InChI Key: JIAZBKQGSVVOKK-DFWYDOINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride typically involves the reaction of 1,1,1-trifluoroacetone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired stereochemistry is achieved. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

(2S)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various alcohols or amines.

Scientific Research Applications

(2S)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1,1,1-trifluoro-2-amino-3-propanol
  • (2S)-1,1,1-trifluoro-3-(ethylamino)propan-2-ol
  • (2S)-1,1,1-trifluoro-3-(dimethylamino)propan-2-ol

Uniqueness

(2S)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride stands out due to its specific combination of trifluoromethyl and methylamino groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C4H9ClF3NO

Molecular Weight

179.57 g/mol

IUPAC Name

(2S)-1,1,1-trifluoro-3-(methylamino)propan-2-ol;hydrochloride

InChI

InChI=1S/C4H8F3NO.ClH/c1-8-2-3(9)4(5,6)7;/h3,8-9H,2H2,1H3;1H/t3-;/m0./s1

InChI Key

JIAZBKQGSVVOKK-DFWYDOINSA-N

Isomeric SMILES

CNC[C@@H](C(F)(F)F)O.Cl

Canonical SMILES

CNCC(C(F)(F)F)O.Cl

Origin of Product

United States

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